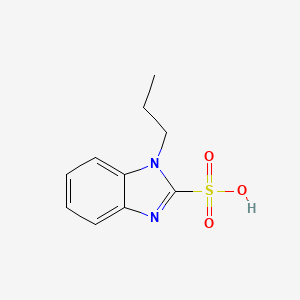

1-propyl-1H-benzimidazole-2-sulfonic acid

Beschreibung

Overview and Significance in Chemical and Biological Research

1-Propyl-1H-benzimidazole-2-sulfonic acid is a specific derivative of the benzimidazole (B57391) heterocyclic system. Its structure is characterized by a propyl group attached to one of the nitrogen atoms of the imidazole (B134444) ring and a sulfonic acid group at the 2-position. While extensive research dedicated solely to this particular molecule is not widely published, its significance can be inferred from the well-documented activities of its structural components: the benzimidazole core, the sulfonic acid functional group, and the N-alkyl substituent.

The benzimidazole scaffold itself is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govresearchgate.net The addition of a sulfonic acid group introduces strong acidic properties and increases the molecule's polarity, which can be crucial for solubility and for interactions with biological targets. For instance, the parent compound, 1H-benzimidazole-2-sulfonic acid, is known to be an inhibitor of the enzyme glutamate (B1630785) racemase, highlighting its potential for antibacterial drug development. chemicalbook.com Furthermore, benzimidazole-sulfonyl hybrids are explored for a wide range of bioactivities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov The N-propyl group is a lipophilic moiety that can influence the compound's pharmacokinetic profile, such as its ability to cross cell membranes. Therefore, this compound represents a compound of interest for chemical synthesis and biological screening, serving as a potential building block or lead compound in the discovery of new therapeutic agents.

| Property | Data |

| Molecular Formula | C₁₀H₁₂N₂O₃S |

| Molecular Weight | 240.28 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.com

Context within Benzimidazole Chemistry

The chemical and biological relevance of this compound is best understood within the context of its parent structure, benzimidazole. This bicyclic heterocycle is considered a "privileged structure" in drug discovery.

The benzimidazole nucleus is a versatile and highly significant pharmacophore in medicinal chemistry. researchgate.net Its derivatives exhibit a vast range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and antihistaminic properties. nih.gov The broad therapeutic potential of benzimidazoles stems from their structural similarity to naturally occurring purines, which allows them to interact with a diverse array of biopolymers and biological targets. researchgate.net This structural analogy makes the benzimidazole scaffold an effective framework for designing molecules that can act as antimetabolites or enzyme inhibitors. Many clinically approved drugs, such as the proton pump inhibitor omeprazole (B731) and the anthelmintic agent albendazole, are built upon this core structure.

The core structure of benzimidazole consists of a benzene (B151609) ring fused to an imidazole ring. This fusion results in a bicyclic aromatic system that is planar and rigid. The structure contains two nitrogen atoms, one of which (in the N-H form) can act as a hydrogen bond donor, while the other can act as a hydrogen bond acceptor. This dual capacity for hydrogen bonding, along with the potential for π-π stacking interactions via the aromatic rings, is critical for its ability to bind to enzyme active sites and receptors. The benzimidazole ring can be substituted at various positions, allowing for the fine-tuning of its steric, electronic, and physicochemical properties to optimize biological activity and pharmacokinetic profiles. researchgate.net The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. nih.govsphinxsai.com

Research Objectives and Scope of the Outline

The objective of this article is to provide a focused scientific overview of the chemical compound this compound. The scope is strictly limited to the topics defined in the preceding sections. This includes an introduction to the compound, an exploration of its significance based on the properties of related structures, and a contextualization within the broader field of benzimidazole chemistry. The discussion covers the established importance of the benzimidazole pharmacophore and the key structural features of the core heterocycle that underpin its diverse biological activities. The article does not extend to topics outside of this defined chemical and biological research framework.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRDYUGOORJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis and Derivatization Methodologies for 1 Propyl 1h Benzimidazole 2 Sulfonic Acid

General Synthetic Approaches to Benzimidazole (B57391) Sulfonic Acids

The construction of the benzimidazole ring is a cornerstone of heterocyclic chemistry. The most prevalent and versatile method involves the condensation of an ortho-diaminoarene (such as o-phenylenediamine) with a one-carbon electrophile, typically a carboxylic acid or its derivative, or an aldehyde. nih.govnih.gov This reaction forms the five-membered imidazole (B134444) ring fused to the benzene (B151609) ring. The introduction of the sulfonic acid group can be a subsequent step, although synthetic strategies incorporating sulfur-containing precursors exist.

Condensation Reactions of o-Phenylenediamines and Carboxylic Acids

The classical and most common approach to the benzimidazole core is the Phillips condensation, which involves reacting o-phenylenediamine (B120857) with carboxylic acids under acidic and often harsh dehydrating conditions. researchgate.net The reaction proceeds by initial N-acylation of one amino group, followed by intramolecular cyclization and dehydration to yield the 2-substituted benzimidazole. This method is robust and accommodates a wide variety of carboxylic acids, allowing for diverse functionality at the 2-position of the benzimidazole ring. semanticscholar.org

Modern synthetic protocols frequently employ aldehydes in place of carboxylic acids for the condensation with o-phenylenediamines. organic-chemistry.org This variation typically involves an initial condensation to form a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation to yield the benzimidazole product. nih.gov This approach is often conducted under milder conditions and can be facilitated by a wide array of catalysts and oxidants. organic-chemistry.orgnih.gov

Carboxylic acid derivatives such as nitriles, orthoesters, and imidates are also effective one-carbon sources for this condensation, each offering different reactivity profiles and requiring specific reaction conditions. nih.govresearchgate.net

Catalysis is central to modern benzimidazole synthesis, enabling reactions to proceed under milder conditions, with shorter reaction times, and often in higher yields. nih.gov Catalysts can activate the carbonyl group of the aldehyde or carboxylic acid, facilitate the cyclization step, or promote the final oxidative aromatization. nih.govresearchgate.net The choice of catalyst is critical and can be broadly categorized into solid acids, silica-based systems, and metal-based catalysts.

Solid acid catalysts are highly valued in green chemistry due to their ease of handling, reusability, and reduced environmental impact. arabjchem.org

SBA-Pr-SO3H: This material consists of propyl-sulfonic acid groups grafted onto the surface of mesoporous silica (B1680970) (SBA-15). arabjchem.org Its high surface area and strong acidic sites make it a highly effective heterogeneous catalyst for synthesizing benzimidazole derivatives. researchgate.net It functions as a nanoreactor, facilitating the condensation of o-phenylenediamines and aldehydes under solvent-free conditions, with the catalyst being easily recoverable and reusable. researchgate.netarabjchem.org

Boron Sulfonic Acid (BSA): As a trifunctional inorganic catalyst, Boron Sulfonic Acid, B(HSO₄)₃, is a powerful and efficient solid acid. jchemrev.comsphinxsai.com It has been successfully used to catalyze the synthesis of various benzimidazoles from o-phenylenediamines and aldehydes under mild, aqueous conditions at room temperature. sphinxsai.com The use of BSA offers advantages such as high yields, applicability to a wide range of substrates, and environmentally friendly conditions. sphinxsai.com

| Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 5 | H₂O | 25 | 94 |

| 10 | H₂O | 20 | 96 |

| 15 | H₂O | 15 | 98 |

| 20 | H₂O | 15 | 98 |

| 15 | Ethanol (B145695) | 45 | 85 |

| 15 | Methanol | 60 | 80 |

| 15 | Acetonitrile (B52724) | 90 | 70 |

¹Data from a model reaction between benzene-1,2-diamine and 4-chlorobenzaldehyde. sphinxsai.com

Silica (SiO₂) serves as an excellent, inexpensive, and robust support for various catalytic systems. core.ac.uk Its large surface area and porous structure can be functionalized to create highly active and selective catalysts. polimi.it Simple silica gel can mediate organic transformations under solvent-free conditions. researchgate.net For benzimidazole synthesis, silica has been used as a support for sulfonic acid groups (silica sulfuric acid) and other acidic moieties, creating powerful solid acid catalysts. researchgate.net

Furthermore, mesoporous silica materials like MCM-41, when functionalized with amine groups, can act as efficient solid base catalysts for related condensation reactions, demonstrating the versatility of silica-based platforms. nih.govmdpi.com

A wide range of transition metals and other metal compounds have been shown to effectively catalyze the synthesis of benzimidazoles.

FePO₄ (Iron(III) Phosphate): Anhydrous iron(III) phosphate (B84403) has been employed as an efficient, simple, and convenient catalyst for the one-pot synthesis of 2-substituted benzimidazoles, offering advantages like short reaction times and easy purification. osi.lv Other iron-based catalysts, such as magnetic Fe₃O₄ nanoparticles, have also been utilized, allowing for simple magnetic separation and recovery of the catalyst post-reaction. researchgate.net

In(OTf)₃ (Indium(III) Triflate): As a water-stable Lewis acid, indium(III) triflate is a versatile catalyst in organic synthesis. wikipedia.org It is effective in promoting various transformations, including Friedel-Crafts alkylations and acylations, which are fundamental reaction types in heterocyclic synthesis. cdnsciencepub.comsciforum.net Its ability to activate carbonyl compounds makes it a suitable candidate for catalyzing the condensation step in benzimidazole formation. thieme-connect.com

Palladium (Pd): Palladium catalysts are renowned for their role in C-C and C-N bond-forming reactions. nycu.edu.tw In the context of benzimidazole synthesis, palladium catalysis enables advanced strategies beyond simple condensation. These include methods based on C-H bond activation and intramolecular cyclization of N-(o-halophenyl)imidates, allowing for the construction of complex benzimidazole scaffolds under relatively mild conditions. nih.govacs.org Cascade reactions catalyzed by palladium can build the benzimidazole ring in a highly regiocontrolled manner from distinct precursors in a single pot. nih.gov

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| None | 12 | 5 |

| FeCl₃ | 8 | 65 |

| ZnCl₂ | 10 | 45 |

| NiCl₂·6H₂O | 10 | 30 |

| CuCl₂·2H₂O | 10 | 40 |

| Fe(TPP)Cl | 6 | 95 |

²Data from a model reaction of 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione, ammonium (B1175870) acetate, and 4-methoxybenzaldehyde. nih.gov

Role of Catalysts in Condensation Reactions

Sulfonation Reactions of Benzimidazole Compounds

Sulfonation is a pivotal process for introducing the sulfonic acid moiety onto the benzimidazole scaffold. This can be achieved through various methods, with the position of sulfonation being a key consideration.

Direct sulfonation of benzimidazole typically involves reacting the parent compound with a sulfonating agent. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid, and chlorosulfonic acid researchgate.net. The reaction conditions, such as temperature and reaction time, are crucial in determining the outcome of the sulfonation process. While direct sulfonation of the benzimidazole ring is a known method, it often leads to the introduction of the sulfonic acid group at the 5-position of the benzene ring portion of the molecule due to the directing effects of the fused imidazole ring google.com.

The formation of sulfo-substituted benzimidazoles can result in various isomers. The synthesis of 2-phenylbenzimidazole-5-sulfonic acid, for example, can be achieved by condensing 1,2-diaminobenzene with benzoic acid in the presence of polyphosphoric acid, followed by sulfonation with chlorosulfonic acid google.com. This further illustrates the tendency for sulfonation to occur on the benzene ring.

For the specific synthesis of a 2-sulfonic acid derivative, an alternative pathway is often employed. This involves the use of a precursor that already contains a group at the 2-position that can be converted to a sulfonic acid.

N-Alkylation Strategies in Benzimidazole Synthesis

The introduction of an alkyl group, such as a propyl group, onto a nitrogen atom of the benzimidazole ring is a fundamental step in the synthesis of 1-propyl-1H-benzimidazole-2-sulfonic acid. N-alkylation of benzimidazoles is a widely studied reaction in organic chemistry.

Conventional strategies for N-alkylation often involve the reaction of a benzimidazole derivative with an alkyl halide in the presence of a base. The base, such as potassium hydroxide (B78521) or sodium hydride, deprotonates the nitrogen atom of the imidazole ring, forming an anion that then acts as a nucleophile to attack the alkyl halide, resulting in the formation of the N-alkylated product. The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethylformamide (DMF) being commonly used. Direct N-alkylation of benzimidazole-2-sulfonic acids has been reported as an efficient method for preparing 1-alkyl-substituted derivatives under mild conditions researchgate.net.

Specific Synthetic Routes for this compound

The synthesis of this compound can be strategically designed by combining the principles of sulfonation and N-alkylation. The most direct approach involves the N-alkylation of a pre-formed benzimidazole-2-sulfonic acid precursor.

Preparation from 1H-Benzimidazole-2-sulfonic Acid Precursors

A key and efficient pathway to this compound is through the N-alkylation of 1H-benzimidazole-2-sulfonic acid. This method has been shown to be effective for the synthesis of N-substituted benzimidazole-2-sulfonic acids researchgate.net. The reaction involves treating 1H-benzimidazole-2-sulfonic acid with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a suitable base.

Optimized Reaction Conditions and Yields

While specific optimized conditions for the synthesis of this compound are not extensively detailed in the reviewed literature, a closely related synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid provides valuable insight into the expected reaction parameters and outcomes. The synthesis of the ethyl derivative was achieved by reacting 1H-benzimidazole-2-sulfonic acid with diethyl sulfate (B86663) in the presence of potassium hydroxide at 50°C for 4 hours, resulting in a high yield of 87% chemicalbook.com.

Based on this precedent, analogous conditions can be proposed for the synthesis of the propyl derivative. It is anticipated that the reaction of 1H-benzimidazole-2-sulfonic acid with a propylating agent under similar basic and thermal conditions would also proceed with good efficiency.

| Reactant 1 | Reactant 2 | Base | Temperature | Time | Product | Reported Yield |

|---|---|---|---|---|---|---|

| 1H-Benzimidazole-2-sulfonic acid | Diethyl sulfate | Potassium hydroxide | 50°C | 4 h | 1-Ethyl-1H-benzimidazole-2-sulfonic acid | 87% chemicalbook.com |

| 1H-Benzimidazole-2-sulfonic acid | 1-Bromopropane (proposed) | Potassium hydroxide (proposed) | ~50°C (proposed) | Not specified | This compound | High yield expected |

The table above summarizes the reported conditions for the synthesis of the ethyl analog and the proposed conditions for the synthesis of the target propyl derivative. The successful and high-yielding synthesis of the ethyl derivative strongly suggests that the N-propylation of 1H-benzimidazole-2-sulfonic acid is a viable and efficient route to this compound. Further optimization of reaction parameters such as the specific propylating agent, base, solvent, temperature, and reaction time could potentially lead to even higher yields of the desired product.

Synthesis of Related Benzimidazole Derivatives for Comparative Studies

The synthesis of derivatives related to this compound is crucial for comparative studies, allowing researchers to understand structure-activity relationships (SAR). nih.gov Modifications are typically focused on three key positions: the N-1 position of the imidazole ring, the C-2 position, and the placement of the sulfonic acid group on the benzene ring.

Structural Modifications at the N-1 Position

The N-1 position of the benzimidazole scaffold is a common site for structural modification, significantly influencing the compound's properties. nih.gov A primary method for this derivatization is the direct N-alkylation of a pre-existing benzimidazole core. This reaction typically involves treating the benzimidazole-2-sulfonic acid with an alkylating agent in the presence of a base. researchgate.net

The choice of base and solvent is critical for the reaction's success. For instance, the alkylation can be carried out using potassium hydroxide (KOH) in an aqueous alcohol solution. researchgate.net Alternatively, preparing a dipotassium (B57713) salt of the benzimidazole-2-sulfonic acid and reacting it with an alkylating agent in an anhydrous solvent like dimethylformamide (DMF) can lead to higher yields of the N-1 substituted product. researchgate.netnih.gov This approach is versatile and allows for the introduction of a wide array of substituents, from simple alkyl chains to more complex functionalized groups. tsijournals.comresearchgate.net

Common alkylating agents include alkyl halides (e.g., bromides, chlorides) and sulfates. For example, the synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid can be achieved by reacting 1H-benzimidazole-2-sulfonic acid with diethyl sulfate in the presence of potassium hydroxide. chemicalbook.com

| N-1 Substituent | Alkylating Agent | Base/Solvent System | Reference |

|---|---|---|---|

| Propyl | 1-Bromopropane (or similar propyl halide) | KOH / Aqueous Alcohol | researchgate.net |

| Ethyl | Diethyl sulfate | KOH | chemicalbook.com |

| Acylmethyl | Phenacyl bromide | Dipotassium salt / Anhydrous DMF | researchgate.net |

| Benzyloxymethyl (BOM) | Benzyloxymethyl chloride (BOM-Cl) | NaH / DMF | nih.gov |

Modifications at the C-2 Position

The C-2 position of the benzimidazole ring is another key site for derivatization, with substituents here playing a significant role in the molecule's biological activity. nih.gov One of the most fundamental methods for introducing diversity at this position is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative (e.g., esters, anhydrides, aldehydes). researchgate.net The nature of the carboxylic acid's R-group directly determines the substituent at the C-2 position. Microwave-assisted synthesis in the presence of a catalyst like alumina-methanesulfonic acid has been shown to accelerate this process. researchgate.net

Another strategy involves the nucleophilic substitution of a leaving group at the C-2 position. Benzimidazole-2-sulfonic acids are particularly useful in this regard, as the sulfo group can be readily displaced by various nucleophiles. researchgate.net For example, heating benzimidazole-2-sulfonic acid with a piperazine (B1678402) derivative can yield a C-2 substituted piperazinyl-benzimidazole. mdpi.com This method provides a direct route to C-2 functionalized benzimidazoles that might be difficult to achieve through traditional condensation reactions.

Furthermore, specialized catalytic systems have been developed for C-2 functionalization. Copper-catalyzed hydrofunctionalization can achieve asymmetric C2-allylation, while rhodium-catalyzed C-H activation allows for selective C2-alkylation. nih.govmit.edu These advanced methods offer high selectivity and access to chiral C-2 substituted benzimidazoles.

| C-2 Substituent | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Alkyl (e.g., Butyl) | Condensation | o-Phenylenediamine, Pentanoic acid | nih.gov |

| Aryl (e.g., Phenyl) | Condensation | o-Phenylenediamine, Benzoic acid | nih.gov |

| Piperazinyl | Nucleophilic Substitution | Benzimidazole-2-sulfonic acid, Piperazine derivative | mdpi.com |

| Thioalkyl | S-Alkylation | 1H-Benzimidazole-2(3H)-thione, Alkyl halide | mdpi.com |

Derivatives with Varied Sulfonic Acid Substitutions

While the parent compound features a sulfonic acid group at the C-2 position, derivatives with the sulfonate moiety at other positions, particularly on the benzene ring, are synthesized for comparative analysis. The most common of these is benzimidazole-5-sulfonic acid. mdpi.comusp.br

There are two primary synthetic routes to these derivatives:

Direct Sulfonation: A pre-formed 2-substituted benzimidazole can be treated with a strong sulfonating agent like oleum, sulfuric acid, or chlorosulfonic acid. This typically leads to the introduction of a sulfonic acid group at the C-5 (or C-6) position of the benzene ring. mdpi.com

Condensation with a Sulfonated Precursor: This approach begins with a sulfonated starting material, such as 3,4-diaminobenzenesulfonic acid. This compound is then condensed with an aldehyde or carboxylic acid to form the benzimidazole ring, with the sulfonic acid group already in place at the desired position. mdpi.comgoogle.com This method can offer better control over the position of the sulfonation. For example, reacting 3,4-diaminobenzenesulfonic acid with benzaldehyde (B42025) in the presence of sodium bisulfite yields 2-phenyl-1H-benzimidazole-5-sulfonic acid. mdpi.comgoogle.com

| Compound Name | Synthetic Route | Key Reagents | Reference |

|---|---|---|---|

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Direct Sulfonation | 2-Phenylbenzimidazole, Chlorosulfonic acid | google.com |

| 2-Phenyl-1H-benzimidazole-5-sulfonic acid | Condensation with Sulfonated Precursor | 3,4-Diaminobenzenesulfonic acid, Benzaldehyde | mdpi.comgoogle.com |

| 2-Arylbenzimidazole-5-sulfonic acids | Direct Sulfonation | 2-Arylbenzimidazole, Oleum/Sulfuric acid | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Propyl 1h Benzimidazole 2 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-propyl-1H-benzimidazole-2-sulfonic acid, ¹H-NMR analysis confirms the identity and connectivity of the protons in the benzimidazole (B57391) ring and the N-propyl substituent.

The protons attached to the benzimidazole core of the molecule typically appear in the aromatic region of the ¹H-NMR spectrum, generally between 7.0 and 8.0 ppm. The substitution pattern on the benzene (B151609) ring influences the exact chemical shifts and coupling patterns. The four aromatic protons are expected to exhibit complex splitting patterns due to spin-spin coupling, which can be analyzed to confirm their relative positions on the ring. The specific chemical shifts are influenced by the electron-withdrawing nature of the sulfonic acid group at the 2-position and the electron-donating effect of the N-propyl group at the 1-position.

The signals for the propyl group protons appear in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the benzimidazole nitrogen (N-CH₂-CH₂-CH₃) is expected to resonate as a triplet at a downfield position compared to the other propyl protons due to the deshielding effect of the aromatic ring and the nitrogen atom. The middle methylene group (-CH₂-CH₂-CH₃) would appear as a multiplet (sextet), and the terminal methyl group (-CH₂-CH₃) would be observed as an upfield triplet. The proton of the sulfonic acid group (-SO₃H) is acidic and may exchange with residual water in the NMR solvent (like DMSO-d₆), often resulting in a broad signal that can appear over a wide chemical shift range.

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (Benzimidazole Ring) | 7.2 - 7.8 | Multiplet |

| N-CH₂ (Propyl) | ~4.2 | Triplet |

| -CH₂- (Propyl) | ~1.8 | Sextet |

| -CH₃ (Propyl) | ~0.9 | Triplet |

| -SO₃H (Sulfonic Acid) | Variable (Broad) | Singlet (Broad) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through fragmentation analysis. For this compound (C₁₀H₁₂N₂O₃S), the expected molecular weight is approximately 240.28 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for N-alkylated benzimidazoles include the loss of the alkyl group and cleavage of the benzimidazole ring system. researchgate.netresearchgate.net The fragmentation pattern serves as a fingerprint, aiding in the structural confirmation of the compound. A key fragment would likely correspond to the loss of the propyl group (C₃H₇), and another significant fragment might arise from the loss of the sulfonic acid group (SO₃).

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃S |

| Molecular Weight | 240.28 g/mol scbt.com |

| Key Fragmentation Pathways | Loss of propyl group, Loss of SO₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. nih.gov

The broad absorption band typically observed in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretching of the sulfonic acid group. The S=O stretching vibrations of the sulfonic acid group are expected to appear as strong bands around 1250-1150 cm⁻¹ (asymmetric) and 1080-1010 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the benzimidazole ring are expected in the 1650-1450 cm⁻¹ region. researchgate.netrsc.org

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Sulfonic Acid) | 2500 - 3300 (Broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N and C=C Stretch (Ring) | 1450 - 1650 |

| S=O Asymmetric Stretch | 1150 - 1250 |

| S=O Symmetric Stretch | 1010 - 1080 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the separation, isolation, and purity determination of chemical compounds.

HPLC is the preferred method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C8 or C18 column, would be suitable for this analysis. nih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode. nih.govresearchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the benzimidazole ring shows strong absorbance (typically around 254 nm or 280 nm). nih.gov The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of sulfonic acids, such as this compound, by GC/MS is often impracticable due to their high polarity and low volatility, which prevents them from being easily vaporized and passed through a GC column. Consequently, chemical derivatization is a mandatory prerequisite to convert the sulfonic acid into a more volatile and thermally stable analogue suitable for GC/MS analysis. oup.comacs.orgnih.gov

Common derivatization strategies for sulfonic acids include conversion into sulfonyl chlorides or sulfonate esters. oup.comnih.gov For instance, reacting this compound with a suitable reagent like thionyl chloride could yield the corresponding sulfonyl chloride, or esterification could produce a methyl or ethyl sulfonate. These derivatives possess the requisite volatility for GC analysis.

Once derivatized, the compound is introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." youtube.com

Loss of the Propyl Group: A common fragmentation pathway for N-alkyl benzimidazoles is the cleavage of the alkyl chain. This would involve the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.

Cleavage of the Sulfonyl Derivative Group: The derivatized sulfonyl group would undergo characteristic fragmentation, such as the loss of SO₂ or the entire derivatized group.

Fragmentation of the Benzimidazole Core: The benzimidazole ring itself is relatively stable, but can undergo fragmentation, often characterized by the sequential loss of neutral molecules like hydrogen cyanide (HCN). journalijdr.com

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, could occur if the derivative's structure allows, though this is less typical for this specific moiety.

The resulting mass spectrum would display a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule, along with a series of fragment ion peaks at specific mass-to-charge ratios (m/z). The relative abundance of these fragments provides structural information for unequivocal identification.

Below is a hypothetical data table outlining potential key fragments for a methyl sulfonate derivative of this compound.

| m/z (Hypothetical) | Proposed Fragment Ion | Potential Fragmentation Pathway |

|---|---|---|

| 254 | [M]⁺• (C₁₁H₁₄N₂O₃S)⁺• | Molecular ion of the methyl ester derivative |

| 211 | [M - C₃H₇]⁺ | Loss of the N-propyl group |

| 175 | [M - SO₂CH₃]⁺ | Loss of the methyl sulfonyl radical |

| 160 | [C₁₀H₁₂N₂]⁺• | Loss of the entire methyl sulfonate group (SO₃CH₃) followed by H rearrangement |

| 117 | [C₇H₅N₂]⁺ | Benzimidazole core fragment after loss of propyl group and other substituents |

Biological Activities and Pharmacological Investigations of 1 Propyl 1h Benzimidazole 2 Sulfonic Acid and Its Derivatives

Antimicrobial Activity Studies

Derivatives of benzimidazole (B57391) are recognized as a versatile class of compounds in the development of new antimicrobial agents. nih.gov Their efficacy has been demonstrated against a range of microbial pathogens, including bacteria and fungi. researchgate.netnih.gov The antimicrobial potential often depends on the specific substituents attached to the benzimidazole core. nih.gov

Antibacterial Efficacy against Gram-positive and Gram-negative Strains

Benzimidazole derivatives have shown notable efficacy against various bacterial strains. researchgate.net The mechanism of their antibacterial action is thought to involve the inhibition of nucleic acid and protein synthesis by competing with purines. whiterose.ac.uk

Studies on a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides revealed significant inhibitory effects. One particular derivative demonstrated a potent minimum inhibitory concentration (MIC) value of 3.12 μg/ml against most of the bacterial strains tested. nih.gov Similarly, another study synthesized 2-substituted benzimidazole derivatives, with one compound emerging as a highly effective antibacterial agent against both Gram-positive and Gram-negative bacteria when compared to the standard drug cefadroxil. nih.gov

In other research, newly synthesized N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were evaluated for their antibacterial properties. Compound 2g from this series displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8, 4, and 4 μg/mL, respectively. nih.gov Furthermore, a library of 53 benzimidazole derivatives with various substituents showed that some compounds possessed antibacterial activity against two MRSA strains with MICs comparable to the drug ciprofloxacin (B1669076). nih.gov

| Compound/Derivative Series | Gram-positive Bacteria | Gram-negative Bacteria | Source |

|---|---|---|---|

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides (Compound 28) | 3.12 (Most strains) | 3.12 (Most strains) | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles (Compound 2g) | S. faecalis: 8 S. aureus: 4 MRSA: 4 | Not specified | nih.gov |

| 5-halobenzimidazole derivatives | Activity comparable to ciprofloxacin against MRSA | Not specified | nih.gov |

Antifungal Efficacy

The antifungal activity of benzimidazole derivatives is a significant area of pharmacological research. nih.gov Some of these compounds function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov

A series of 4-[1-(substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzene sulphonic acids were synthesized and evaluated for antifungal activity. isca.me Among them, 4-[1-(4-Nitrobenzoyl)-1H-benzoimid-azol-2-yl] benzenesulfonic acid and 4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid were found to be particularly effective. isca.me In another study, N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides displayed notable inhibitory effects against Aspergillus niger with an MIC value of 3.12 μg/ml. nih.gov

Further research on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activities toward Candida albicans and Aspergillus niger, with some compounds showing MIC values of 64 μg mL–1 for both strains. nih.gov A comprehensive screening of 53 benzimidazole derivatives found that 23 of them exhibited potent fungicidal activity, with MIC values equivalent to or better than the standard drug amphotericin B against the selected fungal strains. nih.gov

| Compound/Derivative Series | Fungal Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides (Compounds 28-31) | A. niger | 3.12 | nih.gov |

| 2-substituted benzimidazole derivative (Compound 47) | A. niger | 0.018 mM | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles (Compounds 1b, 1c, 2e, 2g) | C. albicans, A. niger | 64 | nih.gov |

| Various 5-halobenzimidazole derivatives | Various strains | Equivalent or greater potency than amphotericin B | nih.gov |

Antiviral Activity Research

Benzimidazole derivatives have been reported to possess antiviral properties against a variety of DNA and RNA viruses. nih.govresearchgate.netresearchgate.net The development of infectious Hepatitis C Virus (HCV) cell culture systems has been instrumental in identifying novel antiviral agents, including those with a benzimidazole scaffold. researchgate.net

Specific Viral Targets and Mechanisms

A key target for anti-HCV therapies is the viral RNA-dependent RNA polymerase (RdRP), NS5B, which is essential for viral RNA replication. nih.gov Non-nucleoside inhibitors (NNIs) with a benzimidazole scaffold have been identified as potent inhibitors of this enzyme. nih.gov

Detailed mechanistic studies on selected benzimidazole inhibitors revealed that they act as allosteric inhibitors of the HCV polymerase. nih.gov These compounds were shown to strongly inhibit RdRP activity in a dose-dependent manner, with IC50 values around 0.25 μM. nih.gov The proposed mechanism suggests that these inhibitors act at a step before the formation of a productive polymerase-RNA complex. They appear to bind to the enzyme and induce a slow conformational change that precedes nucleotide binding, thereby preventing the formation of a productive pre-elongation complex. nih.gov One specific compound, a 1-cyclohexyl-1H-benzimidazole-5-carboxylic acid derivative, demonstrated a dose-dependent reduction of both viral RNA and protein synthesis in HCV subgenomic replicon assays, with an IC50 of approximately 0.35 μM. nih.gov

| Compound | Assay | Target | IC50 (μM) | Source |

|---|---|---|---|---|

| Compound A (1-cyclohexyl derivative) | HCV Replicon (RNA levels) | HCV Replication | ~0.35 | nih.gov |

| Compound A (1-cyclohexyl derivative) | HCV Replicon (NS3 protein levels) | HCV Replication | ~0.35 | nih.gov |

| Compounds A and B | Enzymatic Assay | HCV RdRP (NS5B) | ~0.25 | nih.gov |

Anticancer and Cytotoxic Effects

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry for developing anticancer agents due to its diverse biological activities and minimal toxicity profile. nih.gov Derivatives have been shown to exert anticancer effects through various mechanisms, including the disruption of microtubule polymerization and the inhibition of specific kinases. nih.govnih.gov

In Vitro Cytotoxicity Assays (e.g., HT-29, MDA-MB-231 Cell Lines)

The cytotoxic potential of benzimidazole derivatives has been extensively evaluated against various human cancer cell lines. In vitro assays using cell lines such as HT-29 (colorectal cancer) and MDA-MB-231 (triple-negative breast cancer) are commonly employed to determine the antiproliferative activity of these compounds. nih.govresearchgate.net

A novel series of 2-substituted- nih.govresearchgate.netthiazolo[3,2-a]benzimidazol-3(2H)-ones was synthesized and tested for cytotoxic activity. Within this series, compounds 7 and 11 were identified as the most toxic against the HT-29 cell line. researchgate.net

In another study focusing on the MDA-MB-231 breast cancer cell line, a series of 1H-benzimidazol-2-yl hydrazones demonstrated moderate, time-dependent cytotoxicity. nih.gov The IC50 values for these derivatives ranged from 40 to 60 μM after 48 hours of treatment and decreased to between 13 and 20 μM after 72 hours. nih.gov The investigation revealed that these compounds could retard the initial phase of tubulin polymerization, leading to mitotic blockage and apoptosis. nih.gov Specifically, a derivative with an additional methyl group (compound 5d) showed stronger cytotoxicity than its counterpart after 72 hours, highlighting the importance of specific structural modifications. nih.gov

| Compound/Derivative Series | Cell Line | Treatment Time | IC50 (μM) | Source |

|---|---|---|---|---|

| 2-substituted- nih.govresearchgate.netthiazolo[3,2-a]benzimidazol-3(2H)-ones (Compounds 7 & 11) | HT-29 (Colorectal Cancer) | Not specified | Highly toxic | researchgate.net |

| 1H-benzimidazol-2-yl hydrazones (compounds 5a-d) | MDA-MB-231 (Breast Cancer) | 48 hours | 40 - 60 | nih.gov |

| 72 hours | 13 - 20 | nih.gov |

Structure-Activity Relationships for Anticancer Potential

The anticancer potential of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core. Structure-activity relationship (SAR) studies reveal that modifications at the N1 and C2 positions are particularly critical for cytotoxic activity. acs.orgnih.gov The presence of an N-propyl group at the N1 position, as seen in 1-propyl-1H-benzimidazole-2-sulfonic acid, is a common feature in various biologically active benzimidazoles. The length and nature of the N-alkyl chain can impact the compound's lipophilicity and its ability to interact with target biomolecules. openmedicinalchemistryjournal.com For instance, studies on certain N-alkyl nitroimidazoles have shown that the length of the alkyl chain can inversely affect anticancer activity against specific cell lines, such as lung cancer cells (A549). openmedicinalchemistryjournal.com

The substituent at the C2 position plays a pivotal role in defining the mechanism of anticancer action. researchgate.net While a sulfonic acid group at C2 is less common in reported anticancer benzimidazoles, related functional groups like sulfonyls have been explored. For example, alkylsulfonyl benzimidazole derivatives have been investigated as inhibitors of the anti-apoptotic protein Bcl-2, a key target in breast cancer. acs.org SAR studies on these alkylsulfonyl derivatives indicated that a fluoro-substituted benzyl (B1604629) group at the N1 position enhanced anticancer activity. acs.org

Table 1: SAR Insights for Anticancer Potential of Benzimidazole Derivatives

| Position | Substituent Effect | Example Target | Reference |

|---|---|---|---|

| N1 | Alkyl chains influence lipophilicity and activity; length can be critical. | General Cytotoxicity | openmedicinalchemistryjournal.com |

| C2 | Determines mechanism; sulfonyl groups explored for specific targets. | Bcl-2 | acs.org |

| Overall | Electronic properties (chemical potential, hardness) correlate with activity. | DNA | worldscientific.com |

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives are recognized for their significant anti-inflammatory and analgesic properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.govresearchgate.net The structural features of this compound, specifically the N-propyl and C2-sulfonic acid groups, are expected to modulate these activities.

SAR studies have indicated that substitution at the N1 position with alkyl groups can be favorable for anti-inflammatory action. mdpi.com For instance, a study on methanesulphonamido-benzimidazoles found that compounds with n-butyl, n-pentyl, and n-hexyl groups at N1 exhibited potent anti-inflammatory activity, in some cases exceeding that of standard drugs like rofecoxib (B1684582) and indomethacin. mdpi.com This suggests that the N-propyl group is consistent with structures known for anti-inflammatory effects.

The nature of the substituent at the C2 position also greatly influences the anti-inflammatory and analgesic profile. rjpbcs.comscialert.net While direct data on a C2-sulfonic acid is scarce, derivatives with sulfonyl-containing moieties have been reported as effective anti-inflammatory agents. For example, phenylsulfonyl methyl benzimidazole derivatives have been synthesized and shown to possess both analgesic and anti-inflammatory properties. jmpas.com The acidic nature of the sulfonic acid group could potentially mimic the carboxylic acid moiety present in many non-steroidal anti-inflammatory drugs (NSAIDs), which is often crucial for binding to the active site of COX enzymes. The interaction of benzimidazole derivatives with various therapeutic targets, including COX, transient receptor potential vanilloid-1 (TRPV-1), cannabinoid receptors, and specific cytokines, underpins their anti-inflammatory effects. nih.govnih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

| Compound Type | Activity | Key Structural Feature | Reference |

|---|---|---|---|

| N-Alkyl methanesulphonamido-benzimidazoles | Potent anti-inflammatory | N1-alkyl chain (butyl, pentyl, hexyl) | mdpi.com |

| Phenylsulfonyl methyl benzimidazoles | Analgesic and anti-inflammatory | Phenylsulfonyl moiety | jmpas.com |

| 2-Substituted-3-acetic acid benzimidazoles | Significant analgesic | Acetic acid at N3 | rjpbcs.com |

| General Benzimidazole Derivatives | Peripheral analgesic | Varied substitutions | banglajol.inforesearchgate.net |

Enzyme Inhibition Studies

Kinases are critical targets in drug discovery, and benzimidazole derivatives have been developed as potent inhibitors of several kinases, including c-Jun N-terminal kinase 3 (JNK3). nih.gov JNK3 is primarily expressed in the brain and is implicated in the pathogenesis of neurodegenerative diseases, making it an attractive therapeutic target. nih.gov The benzimidazole scaffold serves as a versatile template for designing ATP-competitive JNK3 inhibitors. nih.gov

The structure-activity relationship for JNK3 inhibition by benzimidazole derivatives highlights the importance of specific substitutions that facilitate binding within the ATP pocket of the enzyme. Typically, these inhibitors feature aryl groups at the N1 and C2 positions. nih.gov For example, 1-pyridyl-2-aryl-1H-benzimidazole was identified as a hit scaffold for selective JNK3 inhibitors. nih.gov Further optimization led to compounds with high potency, such as a derivative demonstrating a JNK3 inhibition IC50 of 9.7 nM. nih.gov

While this compound has not been specifically reported as a JNK3 inhibitor, its structural components can be analyzed in the context of known inhibitors. The N-propyl group would occupy a hydrophobic region of the ATP binding site. The sulfonic acid at C2 is a significant deviation from the typically hydrophobic aryl groups found in potent JNK3 inhibitors. semanticscholar.org This polar, acidic group would likely interact with different residues at the solvent-exposed region of the binding site, potentially influencing both potency and selectivity. Molecular modeling studies of known inhibitors reveal key interactions with residues like Met148, Val79, and Leu144, which form a hydrophobic pocket. nih.gov The fit of the N-propyl and C2-sulfonic acid groups within this pocket would determine the inhibitory activity.

The benzimidazole scaffold has demonstrated inhibitory activity against a wide array of other clinically relevant enzymes, showcasing its therapeutic versatility.

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are used in cancer therapy, and benzimidazole carboxamides containing cyclic amines have been developed as potent inhibitors. A notable example, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, which features a propyl group, displayed excellent potency against the PARP-1 enzyme with a Ki of 8 nM and a cellular EC50 of 3 nM. nih.gov

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for anticancer drugs. Bis-benzimidazole derivatives are known to bind to DNA and inhibit the function of topoisomerase I and II. acs.org More recently, hybrids of benzimidazole and 1,2,4-triazole (B32235) have been designed as topoisomerase I inhibitors, with some compounds showing potent cytotoxic effects against lung carcinoma cell lines. acs.org

Proton Pumps (H+/K+-ATPase): Substituted 2-(pyridylmethylsulfinyl) benzimidazoles, such as omeprazole (B731), are widely used as proton pump inhibitors (PPIs) to treat acid-related diseases. The mechanism involves acid-activated conversion to a reactive species that covalently binds to the enzyme. mdpi.com The presence of a sulfonyl or related sulfur-containing group is key to their activity.

Carbonic Anhydrase (CA): Benzimidazole derivatives have also been explored as non-sulfonamide inhibitors of carbonic anhydrase, an enzyme involved in processes like pH regulation. Hybrids of benzimidazole and 1,3,4-triazole have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov

Interaction with Biological Targets and Molecular Mechanisms

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of small molecules to the active site of a macromolecular target. Numerous in silico studies have been conducted on benzimidazole derivatives to elucidate their mechanism of action at a molecular level and to guide the design of more potent compounds. researchgate.netresearchgate.net

For anticancer targets, docking studies of benzimidazole derivatives into the active site of enzymes like topoisomerase I complexed with DNA have shown that these molecules act as intercalating agents. They form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding site. researchgate.net Similarly, docking of alkylsulfonyl benzimidazole derivatives into the binding pocket of the Bcl-2 protein has helped rationalize their inhibitory activity and guide SAR studies. acs.org

In the context of kinase inhibition, docking simulations have been instrumental in understanding the binding modes of benzimidazole-based JNK3 inhibitors. These studies show that the benzimidazole core typically forms hydrogen bonds with the hinge region of the kinase ATP-binding site, while substituents at the N1 and C2 positions occupy adjacent hydrophobic pockets. nih.govsemanticscholar.org A hypothetical docking of this compound would likely show the N-propyl group extending into a hydrophobic pocket. The C2-sulfonic acid, being highly polar, would be predicted to interact with polar residues or solvent at the entrance of the binding cleft, potentially forming strong hydrogen bonds or salt bridges that could contribute to binding affinity. researchgate.net

Docking studies have also been applied to understand the anti-inflammatory properties of benzimidazole derivatives by modeling their interactions with enzymes like carbonic anhydrase and phospholipase A2. nih.govbanglajol.info These simulations consistently highlight the ability of the benzimidazole scaffold to engage in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic contacts, which underpin its broad pharmacological profile. nih.gov

Table 3: Summary of Molecular Docking Studies on Benzimidazole Derivatives

| Target Enzyme | Key Interactions Observed | Reference |

|---|---|---|

| Topoisomerase I-DNA | Intercalation, hydrogen bonds, hydrophobic interactions | researchgate.net |

| Bcl-2 | Interactions within the binding pocket | acs.org |

| JNK3 Kinase | Hydrogen bonds with hinge region, hydrophobic interactions | nih.govsemanticscholar.org |

| Carbonic Anhydrase I & II | Interactions with active site residues | nih.gov |

| EGFR Kinase | Binding to ATP binding site | researchgate.net |

Ligand-Protein Complex Formation

While direct experimental studies detailing the ligand-protein complex formation of this compound are not extensively available in the current body of scientific literature, significant insights can be drawn from computational and experimental investigations of structurally related benzimidazole derivatives, particularly those containing a sulfonamide or sulfonic acid moiety. These studies, often employing molecular docking and enzyme inhibition assays, provide a foundational understanding of the potential binding modes and interactions that could be characteristic of this class of compounds.

Research has frequently focused on the interaction of benzimidazole sulfonamides with metalloenzymes, with a particular emphasis on carbonic anhydrases (CAs). nih.govnih.gov Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. tandfonline.com The sulfonamide group is a well-established zinc-binding group, which is key to the inhibitory activity of many CA inhibitors. tandfonline.com

Molecular docking studies have been instrumental in elucidating the binding interactions of benzimidazole derivatives within the active sites of proteins. nih.gov For instance, in the context of carbonic anhydrase inhibition, the sulfonamide moiety of benzimidazole-sulfonamide derivatives has been shown to coordinate with the zinc ion (Zn²⁺) located in the enzyme's active site. tandfonline.com This interaction is a critical anchor for the inhibitor molecule.

Beyond the primary interaction with the metal ion, the benzimidazole scaffold itself engages in various non-covalent interactions with the amino acid residues of the protein. These interactions, which include hydrogen bonding, and hydrophobic interactions, contribute significantly to the binding affinity and selectivity of the compound. researchgate.net The specific substitution pattern on the benzimidazole ring dictates the nature and extent of these secondary interactions. For example, the N1-propyl group of this compound would be expected to occupy a hydrophobic pocket within the active site, while the aromatic benzimidazole core could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. researchgate.net

In studies of other benzimidazole derivatives, X-ray crystallography has provided definitive evidence of their binding modes. semanticscholar.orgscilit.comnih.gov These crystal structures reveal the precise orientation of the inhibitor within the protein's active site and the specific atomic contacts that stabilize the complex. While a crystal structure for the this compound-protein complex is not available, the structural data from related compounds serve as valuable models.

The table below summarizes the types of interactions observed in molecular docking studies of various benzimidazole derivatives with protein targets, which can be extrapolated to understand the potential binding of this compound.

| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |

| Zinc Coordination | Sulfonic Acid/Sulfonamide | Histidine |

| Hydrogen Bonding | Sulfonic Acid/Sulfonamide, Benzimidazole N-H | Threonine, Glutamine, Asparagine |

| Hydrophobic Interactions | Propyl group, Benzene (B151609) ring | Valine, Leucine, Isoleucine, Alanine |

| π-π Stacking | Benzimidazole ring | Phenylalanine, Tyrosine, Tryptophan |

Furthermore, the inhibitory activity of a series of 2-substituted-benzimidazole-6-sulfonamides against various human carbonic anhydrase (hCA) isoforms has been evaluated, demonstrating the potent and sometimes selective nature of these interactions. The table below presents the inhibitory constants (Ki) for selected benzimidazole sulfonamide derivatives against different hCA isoforms, illustrating the structure-activity relationships within this class of compounds.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Derivative A | 7,542 | 98.4 | 25.6 | 8.9 |

| Derivative B | 8,933 | 123.5 | 9.8 | 6.4 |

| Derivative C | 6,215 | 88.9 | 15.4 | 7.2 |

Data extrapolated from studies on analogous benzimidazole-sulfonamide compounds.

Computational Chemistry and Modeling Studies of 1 Propyl 1h Benzimidazole 2 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For a compound like 1-propyl-1H-benzimidazole-2-sulfonic acid, these calculations can provide valuable insights into its electronic structure and reactivity.

By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive.

The MEP map is another valuable output, illustrating the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, the sulfonic acid group would be expected to be a region of high electron density, making it a likely site for electrophilic attack.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | The benzimidazole (B57391) ring system is expected to be a major contributor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | The sulfonic acid group is likely to influence the LUMO energy. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | A moderate gap is anticipated, suggesting reasonable stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment is expected due to the polar sulfonic acid group. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Negative potential (red/yellow) is expected around the sulfonic acid group, while positive potential (blue) may be found near the hydrogen atoms of the benzimidazole ring. |

Note: The data in this table is predictive and based on general principles of quantum chemistry as applied to similar molecules. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a propyl chain that can rotate, MD simulations are invaluable for exploring its conformational landscape.

By simulating the motion of the atoms in the molecule, researchers can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Furthermore, MD simulations can be used to study the interactions of this compound with its environment, such as in a solvent or bound to a protein. These simulations can reveal the nature of intermolecular forces, like hydrogen bonds and van der Waals interactions, that govern these associations. Such information is critical in drug design and materials science.

QSAR (Quantitative Structure-Activity Relationship) Analysis

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Predictive Models for Biological Activity

While no specific QSAR models for the biological activity of this compound have been published, the general approach would involve synthesizing and testing a series of related benzimidazole-2-sulfonic acid derivatives. The biological activity data, such as the concentration required to inhibit a particular enzyme, would then be correlated with various calculated structural descriptors.

The resulting QSAR model could then be used to predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Benzimidazole derivatives have been explored for a range of biological activities, and QSAR has been a useful tool in optimizing their therapeutic potential.

Identification of Key Structural Descriptors

The development of a QSAR model relies on the identification of key structural descriptors that are correlated with the biological activity of interest. These descriptors can be categorized as electronic, steric, or hydrophobic.

Table 2: Examples of Structural Descriptors in QSAR Analysis

| Descriptor Type | Example | Relevance to this compound |

| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | The distribution of charge, particularly around the sulfonic acid and benzimidazole nitrogen atoms, would be critical for interactions with biological targets. |

| Steric | Molecular weight, molecular volume, surface area, specific shape indices | The size and shape of the propyl group and the overall molecule would influence how it fits into a binding site. |

| Hydrophobic | LogP (partition coefficient) | The balance between the hydrophilic sulfonic acid group and the more hydrophobic benzimidazole and propyl components would determine its solubility and ability to cross biological membranes. |

By identifying the most important descriptors, researchers can gain a deeper understanding of the structural features that are essential for a particular biological activity. This knowledge is fundamental for the rational design of new and improved molecules.

Emerging Applications and Future Research Directions

Exploration in Pharmaceutical Development

The benzimidazole (B57391) core is a cornerstone in the development of therapeutics, with derivatives exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and antihypertensive. researchgate.netarabjchem.org The introduction of substituents at the N-1 and C-2 positions is a key strategy for modulating the pharmacological profile of these compounds. acs.org

The 1-propyl-1H-benzimidazole-2-sulfonic acid structure serves as a compelling scaffold for drug discovery and lead optimization. The N-alkylation of the benzimidazole ring is a well-established method for modifying the biological activity of the parent compound. acs.org The presence of the propyl group, a short alkyl chain, can influence the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes and improving its absorption. acs.org

In lead optimization, the benzimidazole nucleus is often used as a starting point, with modifications aimed at enhancing potency and selectivity while minimizing off-target effects. mdpi.com For instance, N-substituted benzimidazole derivatives have been explored as potent antiproliferative and antimicrobial agents. acs.orgnih.gov The specific combination of an N-propyl group and a C-2 sulfonic acid group could be systematically evaluated to discover novel therapeutic agents.

| Structural Moiety | Potential Role in Drug Discovery | Key Research Findings on Related Compounds |

|---|---|---|

| Benzimidazole Core | Privileged scaffold for broad-spectrum bioactivity. ijpsjournal.com | Derivatives are used as anticancer, antiviral, and antifungal agents. researchgate.net |

| N-1 Propyl Group | Modulates lipophilicity and cell permeability. acs.org | Longer alkyl chains can enhance absorption and antibacterial activity. acs.org |

| C-2 Sulfonic Acid Group | Increases water solubility and potential for specific receptor interactions. | Sulfonamide-bearing benzimidazoles show potent antibacterial and carbonic anhydrase inhibitory activities. nih.gov |

A significant challenge in the development of benzimidazole-based drugs is their often low and erratic oral bioavailability, which can range from 2% to 60%. nih.govibmc.msk.ru These compounds are frequently subject to extensive first-pass metabolism in the liver. nih.govibmc.msk.ru The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success.

Structural modifications, such as N-alkylation, are pivotal in addressing these pharmacokinetic hurdles. The propyl group in this compound could potentially alter its metabolic stability and absorption characteristics. nih.gov Furthermore, the highly polar sulfonic acid group would be expected to significantly influence the compound's solubility, distribution, and excretion pathways. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is a valuable tool for predicting the pharmacokinetic properties of novel benzimidazole derivatives early in the discovery process. nih.gov

| Pharmacokinetic Parameter | General Observations for Benzimidazoles | Potential Influence of Structural Groups |

|---|---|---|

| Bioavailability | Generally low and variable (2-60%). nih.govibmc.msk.ru | N-propyl group may improve absorption; sulfonic acid group may increase solubility but could limit passive diffusion. |

| Metabolism | Subject to first-pass effect in the liver. nih.govibmc.msk.ru | The N-propyl substituent can influence the site and rate of metabolic reactions. |

| Solubility | Varies widely depending on substituents. | The sulfonic acid group is expected to confer high aqueous solubility. |

| Excretion | Primarily renal or biliary, depending on metabolites. | High water solubility from the sulfonic acid group would favor renal clearance. |

Potential in Biotechnology

In the realm of biotechnology, benzimidazole derivatives are investigated for their ability to act as specific enzyme inhibitors, a property that can be harnessed for various applications, from diagnostics to bioprocessing. While specific biotechnological applications for this compound have not been detailed, its availability from suppliers for proteomics research suggests its utility as a tool compound in biochemical studies. The structural features of the molecule could allow it to interact with protein active sites, potentially modulating enzyme function in a targeted manner.

Role in Materials Science and Functional Materials

Benzimidazole and its sulfonic acid derivatives have garnered significant interest in materials science, particularly for the development of proton exchange membranes (PEMs) used in fuel cells. nih.govresearchgate.net Polybenzimidazole (PBI) is known for its excellent thermal and chemical stability, while sulfonic acid groups facilitate proton transport. nih.gov

The incorporation of benzimidazole sulfonic acid monomers into polymers is a strategy to create materials with high proton conductivity. researchgate.netresearchgate.net These materials function by creating well-defined ionic channels that allow for the efficient movement of protons. nih.gov The sulfonic acid groups protonate the benzimidazole units, enhancing proton transport via the Grotthuss mechanism (proton hopping). nih.gov The specific structure of this compound could be explored as a monomer or a dopant in the creation of advanced polymer membranes with tailored properties for energy applications. Studies on similar molecules like 2-phenyl-1H-benzimidazole-5-sulfonic acid have demonstrated its potential for creating crystalline organic frameworks with proton conduction capabilities. ias.ac.in

Environmental and Ecotoxicological Implications

The widespread use of benzimidazole derivatives, for example as fungicides in agriculture and as UV filters in personal care products, has led to their emergence as environmental contaminants. nih.govnih.govepa.gov Consequently, understanding their environmental fate and ecotoxicological impact is crucial.

Benzimidazole sulfonic acids, such as 2-phenylbenzimidazole-5-sulfonic acid (PBSA), are used as UV filters and have been detected in various aquatic environments. frontiersin.orgresearchgate.net Research on PBSA has indicated that life-cycle exposure can disrupt the reproductive endocrine system and induce adverse transgenerational effects in aquatic organisms like zebrafish. frontiersin.org The toxicity of some benzimidazoles in soil environments includes the disruption of microbial communities and interference with nutrient cycling. nih.gov Given these findings, it is imperative that the environmental profile of this compound be thoroughly investigated, particularly if its use in commercial applications is considered. Research into biodegradation pathways is also essential for developing strategies to remediate potential contamination. nih.gov

Advanced Synthetic Strategies for Enhanced Efficacy and Selectivity

The synthesis of functionalized benzimidazoles is a dynamic area of chemical research, with a focus on developing more efficient, selective, and environmentally benign methods. rsc.org Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes. nih.govsphinxsai.com

Advanced strategies are now being employed to create complex benzimidazole derivatives with high precision. These include one-pot cascade reactions, the use of novel catalysts such as boron sulfonic acid, and metal-free reaction conditions. sphinxsai.comrsc.orgorganic-chemistry.org Direct N-alkylation of a pre-formed benzimidazole-2-sulfonic acid is a viable route to synthesizing compounds like this compound. researchgate.net The continuous development of these synthetic methodologies is critical for accessing novel derivatives with enhanced efficacy and selectivity for both pharmaceutical and materials science applications, allowing for the fine-tuning of their chemical and physical properties. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of benzimidazole derivatives, including structures analogous to this compound, has increasingly benefited from the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances, offering significant advantages over traditional synthetic methods which often require harsh conditions, toxic catalysts, and lengthy reaction times. benthamdirect.comchemmethod.com

Microwave-assisted synthesis has emerged as a prominent green technique for producing benzimidazole derivatives. benthamdirect.comscispace.com This method drastically reduces reaction times from hours to minutes and often improves product yields. benthamdirect.commdpi.com For instance, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with excellent yields (86-99%) in just 5-10 minutes under solvent-free conditions using microwave irradiation, which is a significant improvement over conventional heating methods. benthamdirect.commdpi.com

The use of environmentally benign solvents and catalysts is another cornerstone of green synthesis for this class of compounds. Reactions have been successfully carried out in sustainable solvents like ethanol (B145695) and water. bohrium.comut.ac.irnih.gov Various eco-friendly catalysts, such as ammonium (B1175870) chloride, zinc acetate, and solid acids like phospho sulfonic acid (PSA), have been employed to facilitate the synthesis of benzimidazoles under mild conditions, often at room temperature. chemmethod.comut.ac.irnih.govsphinxsai.com These catalysts are often inexpensive, non-toxic, and in some cases, recyclable, which adds to the sustainability of the process. ut.ac.irnih.gov Catalyst-free methods have also been developed, further simplifying the procedure and minimizing waste. benthamdirect.combohrium.com For example, 2-substituted benzimidazoles can be synthesized by the condensation of o-phenylenediamines with aldehydes using air as a non-toxic and readily available oxidant in ethanol at room temperature. publish.csiro.au

The table below summarizes various green chemistry approaches utilized for the synthesis of benzimidazole derivatives, highlighting the key parameters and advantages of each method.

Table 1: Comparison of Green Synthetic Methods for Benzimidazole Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Microwave Irradiation mdpi.com | Erbium triflate (Er(OTf)₃) | Solvent-free | 5-10 min | 86-99 | Rapid, high yield, no solvent waste. |

| Microwave Irradiation benthamdirect.com | Catalyst-free | Not specified | 5-10 min | 94-98 | Rapid, high efficiency, no catalyst needed. |

| Air Oxidation publish.csiro.au | Catalyst-free | Ethanol | Not specified | Moderate to high | Use of a non-toxic and inexhaustible oxidant, mild conditions. |

| Solid Acid Catalysis ut.ac.ir | Phospho Sulfonic Acid (PSA) | Ethanol | Not specified | High | Reusable catalyst, mild conditions, simple procedure. |

| Ammonium Chloride Catalysis sphinxsai.com | Ammonium Chloride | Not specified | Not specified | Moderate to good | Economical and green catalyst. |

| Catalyst-Free Synthesis bohrium.com | None | Ethanol | Moderate | Nearly quantitative | High atom economy, no toxic waste, no catalyst separation. |

These methodologies showcase a significant shift towards more sustainable and efficient production of benzimidazole scaffolds, which is crucial for both academic research and industrial applications.

Translational Research and Clinical Potential

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules and its ability to interact with various biological targets. nih.govresearchgate.net While direct translational or clinical data for this compound is not available in the reviewed literature, extensive preclinical research on analogous compounds highlights the potential therapeutic avenues for this class of molecules.

Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiproliferative, anti-inflammatory, and analgesic properties. nih.govresearchgate.netisca.me The structural similarity of benzimidazoles to naturally occurring purines allows them to interact with biomolecules within living systems, forming the basis for their diverse pharmacological effects. isca.metandfonline.com

In the realm of oncology, substituted benzimidazoles have been evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.gov For instance, certain amidino-substituted benzimidazoles have shown activity against human lung cancer cell lines (A549, HCC827, and NCI-H358), with a proposed mechanism of action involving binding to DNA. tandfonline.comnih.gov The substitution at the N-1 position, such as with a propyl group, has been noted to influence the biological properties of the benzimidazole system. nih.govacs.org Specifically, N-substitution with straight-chain alkyl groups has been shown to enhance antiproliferative activity compared to unsubstituted analogues. nih.gov

The antimicrobial potential of benzimidazole derivatives is also a significant area of research. researchgate.netnih.gov A study on N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, which feature the 1-propyl substitution, revealed potent antibacterial and antifungal activity. nih.gov This suggests that the 1-propyl moiety can be a component of highly active antimicrobial agents. Furthermore, derivatives incorporating a sulfonic acid group have been investigated, although in some studies, this specific substitution led to poor or no antioxidant activity. nih.gov

The table below provides an overview of the investigated biological activities of various substituted benzimidazole derivatives, indicating their preclinical potential.

Table 2: Preclinical Biological Activities of Substituted Benzimidazole Derivatives

| Derivative Class | Biological Activity | Investigated Models | Potential Application | Reference(s) |

|---|---|---|---|---|